6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of an amino group at the 6th position and a methyl group at the 4th position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methylphenol with chloroacetic acid under basic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include:
Reagents: 2-amino-4-methylphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Water or ethanol
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazine ring can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at the 4th position.
4-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group at the 6th position.
2H-1,4-benzoxazin-3(4H)-one: Lacks both the amino and methyl groups.
Uniqueness
6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with various targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-4-methyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLKSGOSLHFMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377458 | |
Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-43-9 | |
Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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